Bavachin
Overview
Description
Bavachin is a natural product found in Lespedeza floribunda, Lespedeza cyrtobotrya, and other organisms1. It is a flavonoid isolated from the seeds and fruits of Psoralea corylifolia L2.
Synthesis Analysis
Bavachin has been found to have multiple pharmacological activities including platelet aggregation, α-glucosidase activities, and antibacterial potential3. It has been shown to inhibit the expression of fatty acid synthesis-related genes and the number and size of lipid droplets2.
Molecular Structure Analysis
The molecular formula of Bavachin is C20H20O41. The 3D structures of Bavachin were drawn by ChemBioDraw Ultra 20.0 and then subjected to energy optimization by the MM2 force4.
Chemical Reactions Analysis
Bavachin has been shown to significantly suppress PA/OA or high glucose/high insulin-induced increases in the expression of fatty acid synthesis-related genes2. It also reduced the level of intracellular calcium and the expression of calcification-related proteins OPG, OPN, Runx2, and BMP2, thus inhibiting cell apoptosis3.
Physical And Chemical Properties Analysis
The molecular weight of Bavachin is 324.4 g/mol1. More detailed physical and chemical properties of Bavachin can be found in the Safety Data Sheet5.
Scientific Research Applications
1. Estrogenic Activity
Bavachin, a component of Psoralea corylifolia, has been studied for its estrogenic activity. It demonstrates estrogen receptor ligand-binding activity and influences estrogen-responsive gene regulation, acting as a weak phytoestrogen (Park et al., 2012).
2. Anti-Cancer Properties
Bavachin shows potential in cancer treatment, particularly in multiple myeloma cell lines. It induces apoptosis by inhibiting nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), suggesting its usefulness as an anticancer agent (Takeda et al., 2018).
3. Anti-Inflammatory Effects
In studies involving macrophages, Bavachin has displayed significant anti-inflammatory effects. It attenuates LPS-induced inflammation and inhibits the activation of NLRP3 inflammasome, pointing towards potential in treating inflammatory and autoimmune diseases (Hung et al., 2019).
4. Immunomodulation
Bavachin exhibits immunoadjuvant activity by targeting the NFAT signaling pathway, affecting T cell activation. This suggests its potential use in immunomodulation and as an immunoadjuvant (Jin et al., 2021).
5. Anti-Diabetic Effects
Bavachin enhances insulin-dependent glucose uptake and shows therapeutic potential for type 2 diabetes. It activates insulin signaling pathways and improves glucose transport in adipocytes (Lee et al., 2016).
6. Apoptosis Induction in Cancer Cells
Bavachin can induce cell apoptosis in cancer cells, such as in human oral cancer cells. It causes inhibition of cell growth, suggesting its potential in anti-cancer drug discovery (Park et al., 2015).
7. Effect on Mitochondrial Dysfunction in Cancer
In placental choriocarcinoma cells, bavachin alters metabolic phenotypes by regulating electron transport chain complexes, indicating its potential in treating certain high-OXPHOS subtype cancers (Lee et al., 2020).
8. Anti-Neuroinflammatory Effects
Bavachin exerts anti-neuroinflammatory effects by regulating the A20 ubiquitin-editing complex, which could be significant for treating neurological disorders (Wang et al., 2021).
9. Anabolic and Anticatabolic Functions on Chondrocytes
Bavachin shows anabolic and potent anticatabolic effects on chondrocytes, potentially useful in treating articular cartilage degeneration (Lee et al., 2015).
10. Ferroptosis Induction in Osteosarcoma Cells
Bavachin induces ferroptosis, a form of regulated cell death, in osteosarcoma cells through the STAT3/P53/SLC7A11 axis, highlighting its antitumor potential (Luo et al., 2021).
Safety And Hazards
Bavachin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes5.
Future Directions
Bavachin has been suggested as a potential drug for NAFLD therapy2. It has also been found to have potential estrogen supplement for estrogen replacement therapy3. Further research is needed to fully understand its therapeutic potential and safety profile.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUREGNZECGNQS-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bavachin | |
CAS RN |
19879-32-4 | |
Record name | Bavachin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19879-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19879-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.